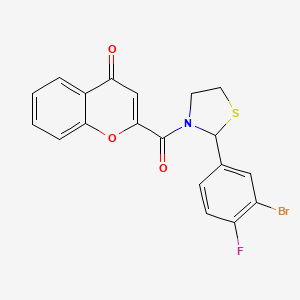
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H13BrFNO3S and its molecular weight is 434.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalyst for Synthesis of Heterocycles
- Sodium fluoride has been identified as an effective catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles, utilizing phenacyl bromides and 3-(2-bromoacetyl)-2H-chromen-2-one among other reactants. This process is highlighted for its simplicity, mild conditions, and excellent yields, suggesting that structurally related compounds could play a role in facilitating organic synthesis reactions under environmentally benign conditions (Banothu et al., 2014).
Antimicrobial Applications
- Research on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising antimicrobial effects. The inclusion of 3-(2-bromoacetyl)-2H-chromen-2-one in the synthesis pathway suggests that derivatives of this compound could have potential as antimicrobial agents, contributing to the development of new therapeutic options (Darwish et al., 2014).
Antitumor Activity
- A study on 1H-thieno[2,3-c]chromen-4(2H)-one derivatives synthesized through Knoevenagel condensation has revealed moderate to good antitumor activity against several cancer cell lines. This suggests that compounds related to 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one could be explored for their antitumor properties, potentially contributing to cancer research and therapy (Yu et al., 2017).
Synthesis of Nitrogen Heterocycles
- The application of 3-(4-Acetyl[phenyl)-2H-coumarin in synthesizing nitrogen heterocycles underscores the importance of similar compounds in generating a variety of biologically active heterocyclic compounds. This area of research holds promise for the discovery of new drugs and materials with specific functional properties (Skripskaya et al., 2013).
Antiviral and Antibacterial Agents
- Thiazolyl-coumarin hybrids have been designed, synthesized, and evaluated for their antibacterial and antiviral properties, showing considerable potency against specific strains. The structural motif of this compound might offer a scaffold for developing novel antiviral and antibacterial agents (Osman et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO3S/c20-13-9-11(5-6-14(13)21)19-22(7-8-26-19)18(24)17-10-15(23)12-3-1-2-4-16(12)25-17/h1-6,9-10,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJCRZJOOPNTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid](/img/structure/B2696122.png)

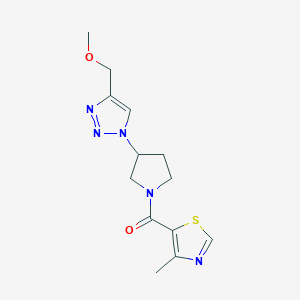
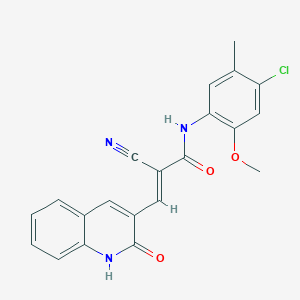
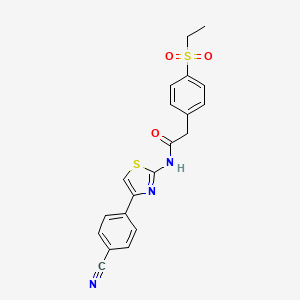
![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)
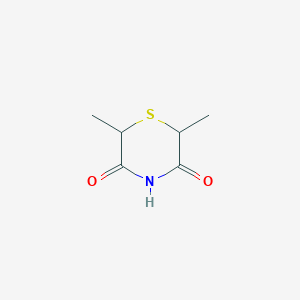
![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)
![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)
![(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide](/img/structure/B2696137.png)
![4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2696140.png)
![2-((5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696142.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)

